2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt
Overview
Description
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is a heterocyclic compound with the empirical formula C17H10NNaO3 and a molecular weight of 299.26 g/mol . This compound is known for its unique structure, which includes a carbazole core fused with a benzo ring and functionalized with hydroxy and carboxylate groups. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with a suitable aldehyde or ketone to form the carbazole core, followed by functionalization with hydroxy and carboxylate groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzo[a]carbazole-3-carboxylic acid: (free acid form)
2-Hydroxybenzo[a]carbazole-3-carboxylate: (ester form)
2-Hydroxybenzo[a]carbazole-3-carboxamide: (amide form)
Uniqueness
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications, such as biological assays and industrial processes, compared to its free acid or ester counterparts .
Properties
IUPAC Name |
sodium;2-hydroxy-11H-benzo[a]carbazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3.Na/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12;/h1-8,18-19H,(H,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXPRKCURGJKAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352523-30-9 | |
Record name | 352523-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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